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Abstract
Histidine, with its unique imidazole side chain, is a frequent key player in enzyme active sites,

participating in catalysis, substrate binding, and metal coordination. The post-translational

methylation of histidine at either the N1 (π, pi) or N3 (τ, tau) position of its imidazole ring

introduces subtle yet profound changes to its physicochemical properties. This modification,

catalyzed by a dedicated class of enzymes known as protein histidine methyltransferases

(PHMTs), is emerging as a critical regulatory mechanism in a variety of cellular processes. This

in-depth technical guide explores the core principles of histidine methylation, focusing on the

enzymes that catalyze this modification, the resultant biochemical alterations, and the

functional consequences for enzyme activity and downstream signaling pathways. We provide

a compilation of quantitative data, detailed experimental methodologies, and visual

representations of the key pathways and workflows to serve as a comprehensive resource for

researchers in the field.

Introduction to Histidine Methylation
Histidine's imidazole side chain has a pKa near physiological pH, allowing it to act as both a

proton donor and acceptor in enzymatic reactions.[1] Methylation of the imidazole ring at either

the N1 or N3 position fundamentally alters these properties. This post-translational modification

is not a random event but is precisely controlled by specific enzymes, highlighting its regulatory
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significance. The two primary forms of methylated histidine found in proteins are 1-

methylhistidine (1-MeH) and 3-methylhistidine (3-MeH).

The Enzymology of Histidine Methylation
The methylation of histidine residues in proteins is catalyzed by S-adenosyl-L-methionine

(SAM)-dependent protein histidine methyltransferases (PHMTs). Three key enzymes have

been identified and characterized in mammals:

SETD3 (SET Domain Containing 3): Primarily responsible for the N3-methylation of histidine

73 (His73) in β-actin.[1]

METTL9 (Methyltransferase-like 9): A broad-specificity N1-methyltransferase that targets

histidine within a "His-x-His" (HxH) motif, where 'x' is typically a small amino acid.[2]

METTL18 (Methyltransferase-like 18): Catalyzes the N3-methylation of His245 in the

ribosomal protein RPL3.

Biochemical Consequences of Histidine Methylation
The addition of a methyl group to the histidine imidazole ring has several important biochemical

consequences:

Increased Basicity: Methylation increases the pKa of the imidazole ring, making it more

basic. This alters the protonation state at physiological pH and can impact the residue's

ability to participate in acid-base catalysis.

Fixed Tautomeric State: The imidazole ring of histidine can exist in two tautomeric forms.

Methylation locks the ring into a single tautomer, which can have significant implications for

its interactions with substrates and other residues.

Steric Effects and Hydrophobicity: The addition of a methyl group increases the steric bulk

and hydrophobicity of the histidine side chain, which can influence protein folding, stability,

and protein-protein interactions.

Altered Metal Chelation: Histidine is a common ligand for metal ions in metalloenzymes.

Methylation can modulate the affinity and coordination geometry of metal binding. For
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instance, N1-methylation of an HxH-containing peptide was shown to reduce its zinc binding

affinity.[3]

Quantitative Data on Histidine Methylation
Physicochemical Properties of Methylated Histidine

Compound pKa of Imidazole Ring Notes

L-Histidine ~6.0

Can act as both a proton donor

and acceptor at physiological

pH.

1-Methyl-L-histidine Higher than histidine
Increased basicity compared to

the unmodified amino acid.

3-Methyl-L-histidine Higher than histidine
Increased basicity compared to

the unmodified amino acid.

Note: Specific pKa values for 1-methylhistidine and 3-methylhistidine can vary depending on

the chemical environment.

Kinetic Parameters of Protein Histidine
Methyltransferases
The following tables summarize the available kinetic data for SETD3 and METTL9.

Table 1: Kinetic Parameters for SETD3

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7873184/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Enzyme KM (µM) kcat (min-1)
kcat/KM (M-
1s-1)

Reference

β-actin
Human

SETD3
0.8 0.7 14583 [4]

β-actin Rat SETD3 1.0 0.5 8333 [1]

S-adenosyl-

L-methionine

Human

SETD3
0.1 0.7 116667 [4]

S-adenosyl-

L-methionine
Rat SETD3 0.2 0.5 41667 [1]

Actin Peptide

(66-88)

Human

SETD3
0.17 - - [5]

Table 2: Kinetic Parameters for METTL9

Substrate Enzyme KM (µM) kcat (s-1)
kcat/KM (M-
1s-1)

Reference

SLC39A766-

74 peptide
METTL9 15.11 0.04427 2930 [2]

Experimental Protocols and Workflows
General Workflow for Studying Histidine Methylation
The study of protein histidine methylation typically involves a multi-step process, from

identifying methylated proteins to characterizing the functional consequences.
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Identification Characterization

Functional Analysis

siRNA Screen for PHMTs

Enzyme Assay

Mass Spectrometry Screen

Structural Analysis (X-ray/NMR)

Binding Affinity (ITC/SPR)

Cell-based Assays Animal Models

Protein Extraction Proteolytic Digestion (e.g., Trypsin) Optional: Peptide Enrichment LC Separation MS1 Scan (Precursor Ions) MS/MS Fragmentation Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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